molecular formula C26H24N2OS B12168741 4',4',6'-trimethyl-6'-phenyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

4',4',6'-trimethyl-6'-phenyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one

Cat. No.: B12168741
M. Wt: 412.5 g/mol
InChI Key: IJGAUJYKWUYEJA-UHFFFAOYSA-N
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Description

4’,4’,6’-trimethyl-6’-phenyl-5’,6’-dihydro-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a spiro linkage between a benzothiazole and a pyrroloquinoline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’,6’-trimethyl-6’-phenyl-5’,6’-dihydro-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Pyrroloquinoline Moiety: This involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable diketone.

    Spiro Linkage Formation: The final step involves the coupling of the benzothiazole and pyrroloquinoline moieties through a spiro linkage, often facilitated by a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4’,4’,6’-trimethyl-6’-phenyl-5’,6’-dihydro-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromaticity.

    Substitution: Substituted derivatives with different functional groups on the aromatic rings.

Scientific Research Applications

4’,4’,6’-trimethyl-6’-phenyl-5’,6’-dihydro-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4’,4’,6’-trimethyl-6’-phenyl-5’,6’-dihydro-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4’,4’,6’-trimethyl-6’-phenyl-5’,6’-dihydro-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one
  • 4’,4’,6’-trimethyl-6’-phenyl-5’,6’-dihydro-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one derivatives

Uniqueness

The uniqueness of 4’,4’,6’-trimethyl-6’-phenyl-5’,6’-dihydro-3H,4’H-spiro[1,3-benzothiazole-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one lies in its spiro linkage, which imparts distinct structural and electronic properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C26H24N2OS

Molecular Weight

412.5 g/mol

IUPAC Name

9,11,11-trimethyl-9-phenylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,2'-3H-1,3-benzothiazole]-2-one

InChI

InChI=1S/C26H24N2OS/c1-24(2)16-25(3,17-10-5-4-6-11-17)18-12-9-13-19-22(18)28(24)23(29)26(19)27-20-14-7-8-15-21(20)30-26/h4-15,27H,16H2,1-3H3

InChI Key

IJGAUJYKWUYEJA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C3N1C(=O)C4(C3=CC=C2)NC5=CC=CC=C5S4)(C)C6=CC=CC=C6)C

Origin of Product

United States

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